beta-Bromostyrene

Description

Historical Context of β-Bromostyrene Research

The synthesis of β-bromostyrene has been a subject of study for many decades, with early methods often focusing on the manipulation of cinnamic acid and its derivatives. One of the classical preparations involved the action of aqueous alkali on cinnamic acid dibromide. chemicalbook.com Another historical approach, the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of cinnamic acid, was found to produce trans-β-bromostyrene, albeit in very low yields (less than 15%). google.com

Significant advancements in the stereoselective synthesis of β-bromostyrene emerged in the late 20th century. Researchers sought more efficient and selective methods to control the geometry of the double bond, which is crucial for its subsequent reactions. These developments moved away from stoichiometric reagents toward catalytic systems, marking a significant step forward in synthetic methodology.

| Year | Development | Key Findings |

| 1994 | Jørgensen and colleagues | Utilized N-bromosuccinimide (NBS) with oxidants like iodosylbenzene (PhIO) to stereoselectively synthesize trans-β-bromoarylenes from cinnamic acid with yields of 51-73%. google.comsmolecule.com |

| 1997 | Roy and colleagues | Developed a catalytic approach using a 10% molar equivalent of lithium acetate (B1210297) (LiOAc) with NBS and cinnamic acid to stereoselectively produce trans-β-bromostyrene. smolecule.com |

These catalytic methods represented a major improvement, offering better yields and selectivity while reducing the need for expensive and often hazardous reagents.

Significance of β-Bromostyrene in Modern Chemical Science

β-Bromostyrene is a highly valued intermediate in modern organic synthesis, primarily due to its ability to participate in a wide range of cross-coupling reactions. smolecule.com These reactions, often catalyzed by transition metals like palladium, allow for the construction of complex molecular frameworks from simpler precursors.

Key Applications in Synthesis:

Cross-Coupling Reactions: It is a common substrate in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. smolecule.com These methods use the carbon-bromine bond to form new carbon-carbon bonds, producing substituted styrenes and dienes which are precursors to pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com The stereochemistry of the β-bromostyrene is often retained in the product, making it a powerful tool for stereoselective synthesis.

Synthesis of Complex Molecules: It is utilized as a precursor for preparing substituted alkenes, acetylenes, and in the total synthesis of natural products and antibiotics. chemicalbook.com

Materials Science: The compound can be incorporated into polymers and copolymers through polymerization reactions. smolecule.com This allows for the creation of materials with tailored properties, such as enhanced thermal stability or specific optical characteristics. smolecule.com

| Reaction Type | Reactant | Product | Significance |

| Suzuki-Miyaura Coupling | β-Bromostyrene, Organoboron compound | Substituted Styrene (B11656) | Forms C-C bonds, widely used in pharmaceutical synthesis. |

| Heck Reaction | β-Bromostyrene, Alkene | Substituted Diene | Creates complex diene structures from simpler alkenes. |

| Carboetherification | β-Bromostyrene | Substituted Tetrahydrofuran | Palladium-catalyzed route to form heterocyclic compounds with good stereoselectivity. |

| Cross-Coupling with Grignard Reagents | β-Bromostyrene, tert-butylmagnesium chloride | β-tert-butylstyrene | Synthesizes sterically hindered styrenes using a nickel catalyst. chemicalbook.com |

Isomeric Forms and Stereochemical Considerations in β-Bromostyrene Studies

β-Bromostyrene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. smolecule.com The spatial arrangement of the bromine atom and the phenyl group relative to this bond defines the isomer and has a profound impact on the molecule's physical properties and chemical reactivity. The controlled synthesis of a specific isomer is a primary focus in its application, as the stereochemistry of the starting material often dictates the stereochemistry of the final product. smolecule.com

(E)-β-Bromostyrene: In the (E)-isomer, also known as trans-β-bromostyrene, the bromine atom and the phenyl group are positioned on opposite sides of the double bond. This configuration results in lower steric hindrance, making the (E)-isomer the more thermodynamically stable of the two. Its synthesis is often favored under thermodynamic control. acs.org

(Z)-β-Bromostyrene: In the (Z)-isomer, or cis-β-bromostyrene, the bromine atom and the phenyl group are on the same side of the double bond. nih.gov This arrangement leads to greater steric strain, rendering it less stable than the (E)-isomer. The synthesis of the (Z)-isomer typically requires kinetically controlled reaction conditions. acs.org

The planarity of the molecule is influenced by the conjugation between the aromatic ring and the double bond. sigmaaldrich.com This stereochemical distinction is critical, as the reactivity and interaction of each isomer in subsequent synthetic steps can differ significantly.

| Property | (E)-β-Bromostyrene | (Z)-β-Bromostyrene |

| Synonyms | trans-β-Bromostyrene, [(E)-2-Bromoethenyl]benzene nih.gov | cis-β-Bromostyrene, [(Z)-2-Bromoethenyl]benzene nih.gov |

| CAS Number | 103-64-0 (for mixture) | 588-73-8 nih.gov |

| Molecular Formula | C₈H₇Br wikidata.org | C₈H₇Br fda.gov |

| Molecular Weight | 183.05 g/mol wikidata.org | 183.05 g/mol fda.gov |

| Melting Point | 7 °C | Data not consistently available |

| Boiling Point | 110-112 °C at 20 mmHg | Data not consistently available |

| Density | 1.427 g/mL at 25 °C | Data not consistently available |

| Refractive Index | n20/D 1.607 | Data not consistently available |

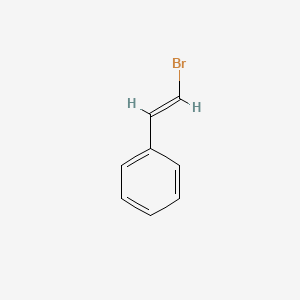

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-bromoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOONIIMQBGTDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315060 | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112 °C at 20 mm Hg | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79 °C (closed cup) | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.395-1.424 | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow oil., Yellowish liquid | |

CAS No. |

588-72-7, 103-64-0, 1335-06-4 | |

| Record name | trans-β-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bromostyrene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BROMOSTYRENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGB403U6YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

min, - 2 °C | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for β Bromostyrene and Its Derivatives

Classical Approaches to β-Bromostyrene Synthesis

Classical methods for the synthesis of β-bromostyrene have historically relied on addition-elimination reactions and transformations of cinnamic acid derivatives. These foundational techniques established the groundwork for more modern and refined synthetic routes.

Bromination of Styrene (B11656) and Subsequent Isomerization

The direct bromination of styrene is a primary method for producing β-bromostyrene. This process typically involves the addition of bromine or a bromine source, such as N-bromosuccinimide (NBS), to styrene. The reaction conditions can be controlled to influence the formation of different isomers. A plausible mechanism involves the initial generation of a bromine radical from NBS upon heating. This radical then adds to the styrene to form a radical intermediate, which subsequently reacts with an oxidant like sodium persulfate (Na₂S₂O₈) to generate another intermediate. This intermediate then undergoes elimination of NaHSO₄ to yield β-bromostyrene. sci-hub.se

Research has shown that using N-bromosuccinimide as the brominating agent and sodium persulfate as an oxidant provides a convenient and straightforward method for the synthesis of β-bromostyrenes from styrenes. sci-hub.se This reaction is practical, operationally simple, and can be scaled up for larger syntheses. sci-hub.se

Preparation from Cinnamic Acid Dibromide via Aqueous Alkali Treatment

A well-established route to β-bromostyrene involves the treatment of cinnamic acid dibromide with an aqueous alkali solution. google.com This method proceeds through the addition of bromine to cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. rsc.orgcsub.edu The resulting dibromide is then subjected to dehydrobromination and decarboxylation upon treatment with a base, yielding β-bromostyrene. The stereochemistry of the starting cinnamic acid and the reaction conditions can influence the isomeric composition of the final product. For instance, the reaction of erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide (B81097) in N,N-dimethylformamide has been used to prepare (Z)-β-bromostyrene. orgsyn.org

Decarboxylative Bromination of Cinnamic Acid Derivatives

Decarboxylative bromination of cinnamic acid and its derivatives offers a direct conversion to β-bromostyrene, bypassing the isolation of intermediate dibromides. This approach has been explored through various catalytic and reaction systems.

The Hunsdiecker reaction, traditionally involving the use of silver salts of carboxylic acids, has been adapted for the synthesis of β-bromostyrenes from cinnamic acids. sharif.edu Catalytic versions of this reaction have been developed to avoid the use of stoichiometric heavy metal salts. For example, a chemoenzymatic Hunsdiecker-type reaction has been demonstrated using vanadium chloroperoxidase, which catalyzes the in situ formation of hypobromite (B1234621) from bromide and hydrogen peroxide. acs.orgtudelft.nl This reactive bromine species then induces the decarboxylative bromination of cinnamic acids. acs.org The selectivity of this reaction can be controlled by the reaction medium. acs.orgtudelft.nl

Another study evaluated the efficiency of various catalysts for the catalytic Hunsdiecker reaction of α,β-unsaturated carboxylic acids. organic-chemistry.org Lithium acetate (B1210297) was identified as a highly efficient catalyst, with triethylamine (B128534) also showing significant catalytic activity, particularly in an acetonitrile-water solvent system. organic-chemistry.org

Table 1: Comparison of Catalysts in the Hunsdiecker Reaction of Cinnamic Acid

| Catalyst | Brominating Agent | Solvent | Yield (%) | Reaction Time | Reference |

| Vanadium Chloroperoxidase | KBr/H₂O₂ | Citrate Buffer (pH 5) | 58 (isolated) | 10 h | acs.orgtudelft.nl |

| Lithium Acetate | NBS | Acetonitrile/Water | High | 1-5 min | organic-chemistry.org |

| Triethylamine | NBS | Acetonitrile/Water | 60-98 | 1-5 min | organic-chemistry.org |

This table presents a selection of catalytic systems for the Hunsdiecker reaction of cinnamic acid derivatives.

Microwave irradiation has been employed to accelerate the conversion of trans-cinnamic acid to β-bromostyrene. One approach involves the use of a polymer-supported bromoderivative of 2-pyrrolidone as a reagent under microwave conditions. researchgate.net This method allows for a rapid and selective decarboxylative bromination, achieving 100% conversion to trans-β-bromostyrene in a short time. researchgate.net The use of microwave assistance can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org

N-Bromosuccinimide (NBS) is a widely used reagent for the decarboxylative bromination of α,β-unsaturated carboxylic acids, including cinnamic acid. researchgate.netresearchgate.net The reaction is often catalyzed by a base or a metal salt. For instance, the use of NBS in the presence of a catalytic amount of lithium acetate in an aqueous polyacrylic acid solution has been shown to produce (E)-β-bromostyrene with high stereoselectivity and yield. google.com This method is advantageous due to its simple process, reduced pollution, and low cost. google.com

In some procedures, the reaction of trans-4-methoxycinnamic acid with NBS in dichloromethane (B109758) has been reported for the stereoselective synthesis of the corresponding aryl vinyl bromide. researchgate.netacs.org Furthermore, a tandem sequence involving the bromination of cinnamic acids to form isolable β-lactone intermediates, followed by decarboxylation, provides a stereospecific route to cis-β-bromostyrene derivatives. nih.govnih.govcancer.gov This process does not necessitate the purification of the β-lactone intermediate. nih.govnih.gov

Table 2: Synthesis of β-Bromostyrene using NBS

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |

| Cinnamic Acid | Lithium Acetate, Polyacrylic Acid (aq) | (E)-β-Bromostyrene | 95.1-97.7 | google.com |

| trans-4-Methoxycinnamic Acid | Dichloromethane | Aryl Vinyl Bromide | - | researchgate.netacs.org |

| Cinnamic Acids | Bromine then DBU | cis-β-Bromostyrene derivatives | up to 92 | nih.gov |

This table summarizes various methods for the synthesis of β-bromostyrene and its derivatives utilizing N-Bromosuccinimide.

Role of Catalytic Lithium Acetate in NBS-Mediated Reactions

The combination of N-Bromosuccinimide (NBS) and a catalytic quantity of lithium acetate provides an efficient method for the synthesis of (E)-β-arylvinyl bromides. This reaction proceeds via the microwave irradiation of the corresponding 3-arylpropenoic acids. organic-chemistry.org The use of NBS serves as a source of bromine for the reaction. organic-chemistry.org This method is notable for its rapid reaction times, often completing in just one to two minutes under microwave conditions. organic-chemistry.org

Decarboxylative Coupling of (E)-β-Bromostyrene with Phenylpropiolic Acid

Decarboxylative cross-coupling reactions are a powerful tool in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing derivatives of β-bromostyrene, a hypothetical coupling between (E)-β-bromostyrene (a vinyl halide) and phenylpropiolic acid would fall into this class of reactions. Such transformations typically employ a transition metal catalyst, with palladium and copper being common choices. rsc.orgconsensus.app

The general mechanism for palladium-catalyzed decarboxylative coupling of an aryl halide with an alkynyl carboxylic acid, such as phenylpropiolic acid, may proceed through two predominant pathways. rsc.orgresearchgate.net In one pathway, the phenylpropiolic acid first undergoes decarboxylation, and the resulting alkyne couples with an aryl palladium(II) complex. rsc.org In the alternative pathway, the phenylpropiolic acid reacts with the aryl palladium(II) complex to form a carboxylated palladium intermediate, which then undergoes decarboxylation. rsc.org The reaction often requires a specific phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (P(t)Bu₃), and an additive like tetra-n-butylammonium fluoride (B91410) (TBAF) to proceed to completion. nih.gov Similarly, copper-catalyzed systems, often in the presence of a ligand like 1,10-phenanthroline, can facilitate the decarboxylative coupling of propiolic acids to form new C(sp)-C(sp) bonds. researchgate.net These established principles form the basis for the potential coupling of (E)-β-bromostyrene with phenylpropiolic acid.

Debrominative Decarboxylation of Anti-2,3-dibromoalkanoic Acids

The stereoselective synthesis of (Z)-β-bromostyrenes can be efficiently achieved through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. nih.gov These precursor acids are typically prepared from the corresponding trans-cinnamic acids. This method provides good to excellent yields and high selectivity for the (Z)-isomer. organic-chemistry.orgnih.gov

One effective system for this transformation involves treating the anti-2,3-dibromoalkanoic acid with potassium fluoride on alumina (B75360) (KF/Al₂O₃) as a base in a solvent mixture like DMF/H₂O at elevated temperatures. organic-chemistry.org The reaction is believed to proceed via an E2-like mechanism, involving the simultaneous loss of the carboxyl group and the bromide ion. organic-chemistry.org The stereochemical outcome is influenced by the electronic nature of substituents on the aromatic ring. While substrates with electron-withdrawing groups or unsubstituted phenyl groups yield the (Z)-isomer with high selectivity, those with strong electron-donating groups (e.g., methoxy) can favor the formation of the (E)-isomer. organic-chemistry.org

The following table summarizes the results for the synthesis of various (Z)-β-bromostyrene derivatives using the KF/Al₂O₃ method.

| Entry | Substituent on Phenyl Ring | Product | Yield (%) | Z:E Ratio |

| 1 | H | (Z)-β-Bromostyrene | 93 | 99:1 |

| 2 | 4-Cl | (Z)-β-Bromo-4-chlorostyrene | 95 | 99:1 |

| 3 | 4-Br | (Z)-β-Bromo-4-bromostyrene | 94 | 92:8 |

| 4 | 4-NO₂ | (Z)-β-Bromo-4-nitrostyrene | 98 | 99:1 |

| 5 | 4-CH₃ | (Z)-β-Bromo-4-methylstyrene | 94 | 86:14 |

| 6 | 4-OCH₃ | (E)-β-Bromo-4-methoxystyrene | 92 | 10:90 |

| 7 | 2-Cl | (Z)-β-Bromo-2-chlorostyrene | 94 | 99:1 |

Data sourced from research on the stereoselective synthesis of (Z)-β-bromostyrenes. organic-chemistry.org

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction on Cinnamic Acid (for cis-β-Bromostyrene)

The synthesis of cis-β-bromostyrene (also known as (Z)-β-bromostyrene) can be accomplished starting from cis-cinnamic acid using a two-step sequence involving the Hell-Volhard-Zelinsky (HVZ) reaction. rsc.orgorganic-chemistry.org The HVZ reaction is a classic method for the α-halogenation of a carboxylic acid. consensus.appnih.gov

Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction In the first step, cis-cinnamic acid undergoes an HVZ reaction to introduce a bromine atom at the α-position. organic-chemistry.org The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). nih.gov The PBr₃ converts the carboxylic acid into an acyl bromide, which can tautomerize to its enol form. researchgate.net This enol intermediate is then brominated at the α-carbon. researchgate.net The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the α-bromocarboxylic acid. organic-chemistry.org The stereochemistry of the double bond is not altered during this process, so starting with cis-cinnamic acid is crucial for obtaining the desired final product. organic-chemistry.org

Step 2: Elimination Reaction The α-bromocarboxylic acid produced in the first step is then subjected to an elimination reaction. rsc.orgorganic-chemistry.org Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), facilitates the removal of both the α-bromo group and the carboxyl group (as carbon dioxide), leading to the formation of cis-β-bromostyrene. rsc.orgorganic-chemistry.org

Stereoselective Synthesis of β-Bromostyrene Isomers

Controlling the stereochemistry of the double bond is a critical aspect of synthesizing β-bromostyrene. Specific methods have been developed to selectively produce either the (E) or (Z) isomer.

(E)-β-Bromostyrene Stereoselective Synthesis

A highly stereoselective method for preparing (E)-β-arylvinyl bromides involves the microwave-assisted reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and catalytic lithium acetate. organic-chemistry.org This approach is efficient and yields the (E)-isomer preferentially. organic-chemistry.org

Another strategy for the stereoselective synthesis of (E)-β-arylvinyl halides is a one-pot procedure based on a borylative coupling/halodeborylation protocol. nih.gov In this method, a styrene derivative undergoes a borylative coupling reaction. The subsequent halodeborylation using a halogenating agent like NBS results in the formation of the (E)-β-arylvinyl bromide with retention of configuration. nih.gov

(Z)-β-Bromostyrene Stereoselective Synthesis

The synthesis of (Z)-β-bromostyrene is effectively achieved through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, as detailed in section 2.1.4. organic-chemistry.orgnih.gov This method is highly stereoselective, yielding the (Z)-isomer in good to excellent yields, particularly when the aromatic ring is unsubstituted or contains electron-withdrawing groups. organic-chemistry.org

Another reported procedure involves the stereoselective reduction of a corresponding β,β-dibromostyrene derivative. researchgate.netprinceton.edu This approach has been used to synthesize (Z)-β-bromostyrene containing a trifluoromethyldiazirine group for photoaffinity labeling. researchgate.netprinceton.edu Additionally, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids through the formation and subsequent reaction of β-lactone intermediates.

Methods for Achieving High Z-Selectivity (e.g., KF/Al₂O₃ in DMF:H₂O)

A notable advancement in the synthesis of (Z)-β-bromostyrenes involves the use of potassium fluoride on alumina (KF/Al₂O₃) as a base. sharif.edu This method provides an efficient pathway for the stereoselective synthesis of (Z)-β-arylvinylbromides from the corresponding anti-3-aryl-2,3-dibromopropanoic acids. sharif.edu The reaction is typically carried out in a dimethylformamide (DMF) and water (H₂O) solvent system. sharif.edu The use of KF/Al₂O₃ is advantageous due to it being a cheap, non-toxic, and stable base that can be easily separated from the reaction mixture upon completion. sharif.eduresearchgate.net

This method has demonstrated high Z-selectivity for a range of substituted cinnamic acid derivatives. sharif.edu However, it is important to note that the stereochemical outcome can be influenced by the nature of the substituents on the aromatic ring. For instance, substrates with strong electron-donating groups, such as a methoxy (B1213986) group, have been observed to yield the (E)-isomer in high yields. sharif.edu

Detailed findings from a study utilizing this methodology are presented below:

| Entry | Aryl Group | Z:E Ratio | Yield (%) |

| 1 | Phenyl | 95:5 | 85 |

| 2 | 4-Chlorophenyl | 98:2 | 82 |

| 3 | 2-Chlorophenyl | 86:14 | 80 |

| 4 | 3-Chlorophenyl | 99:1 | 88 |

| 5 | 2-Bromophenyl | 99:1 | 78 |

| 6 | 4-Bromophenyl | 92:8 | 80 |

| 7 | 4-Methylphenyl | 90:10 | 83 |

| 8 | 2-Methoxyphenyl | 20:80 | 75 |

| 9 | 4-Methoxyphenyl | 18:82 | 80 |

| Data sourced from Hosseinzadeh, R. et al. (2015). sharif.edu |

Stereoselective Reduction of β,β-Dibromostyrene Derivatives

Another effective strategy for the stereoselective synthesis of β-bromostyrene isomers is the reduction of β,β-dibromostyrene derivatives. nih.gov This approach allows for the preparation of both (E)- and (Z)-β-bromostyrenes. nih.gov A convenient procedure has been described for the synthesis of (E)- and (Z)-β-bromostyrene containing a trifluoromethyldiazirine group, which involves the stereoselective reduction of the corresponding trifluoromethyldiazirinyl β,β-dibromostyrene. nih.gov This method is particularly useful as it can be performed without damaging sensitive photophoric groups. nih.gov

Carboxyl-Halo-Elimination of Cinnamic Acid Dibromides

The carboxyl-halo-elimination of cinnamic acid dibromides presents a mild and efficient route to cis-β-bromostyrene analogs. researchgate.netscilit.com This reaction, when carried out using triethylamine in N,N-dimethylformamide (DMF) at room temperature, can achieve complete Z/E selectivity with good to excellent yields, ranging from 58.4% to 90.9%. researchgate.netscilit.com This method is valued for its mild conditions and high stereoselectivity. researchgate.netscilit.com

Synthesis from erythro-α,β-dibromo-β-phenylpropionic acid

The synthesis of (Z)-β-bromostyrene can be achieved from erythro-α,β-dibromo-β-phenylpropionic acid. orgsyn.org This starting material is prepared from trans-cinnamic acid. orgsyn.org The subsequent transformation to (Z)-β-bromostyrene proceeds with high stereospecificity. orgsyn.org

Controlling Stereochemistry in Synthesis: Kinetic vs. Thermodynamic Control

The stereochemical outcome of β-bromostyrene synthesis can often be directed by applying principles of kinetic versus thermodynamic control. acs.orgwikipedia.org

Kinetic control favors the product that is formed faster, which typically corresponds to the reaction pathway with the lower activation energy. wikipedia.orglibretexts.org These conditions are often achieved at lower reaction temperatures and shorter reaction times. wikipedia.orgstackexchange.com The product formed under these conditions is known as the kinetic product. wikipedia.org

Thermodynamic control , on the other hand, favors the most stable product, which corresponds to the product with the lowest Gibbs free energy. wikipedia.orglibretexts.org These conditions are typically established at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. wikipedia.orgstackexchange.com The resulting product is referred to as the thermodynamic product. wikipedia.org

In the context of β-bromostyrene synthesis, it has been demonstrated that the Z-isomer is often the kinetic product, while the E-isomer is the more thermodynamically stable product. acs.org Therefore, by carefully selecting the reaction conditions, one can selectively synthesize the desired isomer. acs.orgwikipedia.org

One-Pot Stereospecific Transformation of Cinnamic Acid Derivatives

A significant advancement in the synthesis of β-bromostyrenes is the development of one-pot procedures that directly convert cinnamic acids into the desired products. researchgate.netscilit.com One such method involves the tandem substitutive bromination-decarboxylation of cinnamic acids, which proceeds through isolable β-lactone intermediates to stereospecifically yield cis-β-bromostyrene derivatives. nih.govnih.gov This one-pot approach is highly efficient as it often does not require the purification of the intermediate β-lactones. nih.govnih.gov

Another one-pot procedure has been developed for the direct transformation of cinnamic acids to β-bromostyrenes via the carboxyl-halo-elimination of the in-situ generated cinnamic acid dibromides. researchgate.netscilit.com This method, using triethylamine in DMF, provides a straightforward route to cis-β-bromostyrene analogs with high Z-selectivity. researchgate.netscilit.com

Novel Synthetic Routes and Methodological Advancements

Research continues to uncover novel and improved methods for the synthesis of β-bromostyrene and its derivatives. One such advancement is a borylative coupling/halodeborylation protocol that allows for the stereoselective synthesis of both (E)- and (Z)-β-arylvinyl bromides from styrenes and vinyl boronates. rsc.org Additionally, a stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones has been developed using magnesium bromide as both a Lewis acid promoter and a bromine source. organic-chemistry.org Furthermore, a process for the simultaneous production of bromostyrene and an alkyl bromide has been patented, which involves the reaction of α-bromoethyl bromobenzene (B47551) or β-bromoethyl bromobenzene with an alkanol in the presence of a molten alkali or alkaline earth metal bromide at high temperatures. google.com

Tandem Reactions for β-Bromostyrene Derivatives

Tandem reactions, where multiple bond-forming or breaking events occur in a single pot without isolating intermediates, represent a highly efficient strategy in organic synthesis. A notable example is the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids. nih.govnih.gov This process proceeds through a tandem substitutive bromination-decarboxylation sequence. nih.gov

The reaction is initiated by the bromination of a cinnamic acid, which, rather than leading to a vicinal dibromide, forms a stable β-lactone intermediate. nih.gov This β-lactone can be isolated and purified, though it is not necessary for the successful completion of the sequence. nih.govnih.gov The crude or purified β-lactone is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce decarboxylation and elimination. nih.gov

The mechanism involves the deprotonation of the α-proton by DBU, followed by an E1cb-like elimination that displaces the C–O bond, leading to a carboxylate intermediate. nih.gov Subsequent decarboxylation of this intermediate generates a Z-vinyl carbanion, which is then protonated to yield the final cis-β-bromostyrene product stereospecifically. nih.gov This method is effective for a variety of substituents on the aromatic ring of the parent cinnamic acid. nih.gov

Table 1: Synthesis of cis-β-Bromostyrene Derivatives from Cinnamic Acids via a Tandem Reaction nih.gov

| Cinnamic Acid Reactant (Substituent) | Resulting cis-β-Bromostyrene Product | Overall Yield (%) |

|---|---|---|

| Cinnamic acid (H) | cis-β-Bromostyrene | 85 |

| 4-Methylcinnamic acid | 4-Methyl-cis-β-bromostyrene | 82 |

| 4-Chlorocinnamic acid | 4-Chloro-cis-β-bromostyrene | 90 |

| 4-Bromocinnamic acid | 4-Bromo-cis-β-bromostyrene | 92 |

| 3-Nitrocinnamic acid | 3-Nitro-cis-β-bromostyrene | 88 |

Polymer-Supported Reagents in β-Bromostyrene Synthesis

The use of polymer-supported reagents in organic synthesis is a powerful technique that simplifies product purification, allows for the use of excess reagents to drive reactions to completion, and enables the potential for automation and catalyst recycling. cam.ac.ukprinceton.edu These advantages are realized by immobilizing a reagent onto an insoluble polymer backbone, which allows for its removal from the reaction mixture by simple filtration. cam.ac.uk

In the context of β-bromostyrene synthesis, a novel polymeric reagent has been developed for the decarboxylative bromination of trans-cinnamic acid to produce trans-β-bromostyrene. researchgate.net This reagent was synthesized by anchoring bromo-derivatives of 2-pyrrolidone onto a divinylbenzene (B73037) cross-linked polystyrene matrix. researchgate.net The application of this polymer-supported reagent, particularly when combined with microwave irradiation, resulted in 100% conversion and selectivity in a very short reaction time under solvent-free conditions. researchgate.net The simple filtration workup and the stability of the polymeric reagent for reuse are significant benefits of this method. cam.ac.ukresearchgate.net

The general advantages of employing polymer-supported reagents over traditional solution-phase methods are numerous and impactful. princeton.eduresearchgate.net

Table 2: Comparison of Polymer-Supported and Conventional Synthesis Approaches cam.ac.ukprinceton.edu

| Feature | Polymer-Supported Reagent Approach | Conventional Solution-Phase Approach |

|---|---|---|

| Purification | Simple filtration to remove the reagent. | Often requires complex methods like chromatography or extraction. |

| Reagent Use | Excess reagent can be used to drive reaction to completion without complicating workup. | Use of excess reagent complicates purification. |

| Automation | Well-suited for automated and flow-through reactor systems. | Automation is more complex to implement. |

| Reagent Handling | Toxic or hazardous reagents are often safer to handle when bound to a solid support. | Direct handling of potentially hazardous reagents is required. |

| Recycling | Reagent can often be recovered, regenerated, and reused, reducing cost and waste. | Reagent is typically consumed or difficult to recover. |

| Reaction Monitoring | Reaction progress can be easily monitored using standard techniques (TLC, LC-MS). | Standard monitoring techniques are readily applicable. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. ijnrd.orgnih.gov Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture. rasayanjournal.co.in This leads to efficient and rapid internal heating, unlike conventional methods that rely on external heat transfer through the vessel walls. anton-paar.com

This technology has been effectively applied to the synthesis of β-bromostyrene. For instance, the conversion of trans-cinnamic acid to trans-β-bromostyrene using a polymer-supported brominating agent under microwave exposure was completed in just 5 minutes. researchgate.net In contrast, similar reactions under conventional conditions can take several hours to complete. oatext.com The rapid, localized heating provided by microwaves can accelerate reaction rates significantly, a principle demonstrated across a wide range of organic transformations. nih.gov

Another example is the microwave-induced reaction of anti-3-aryl-2,3-dibromopropanoic acids, which yields (E)-β-arylvinyl bromides. researchgate.net The benefits of microwave irradiation are not limited to speed; they often include higher yields and cleaner reaction profiles with fewer side-products. rasayanjournal.co.in This efficiency is a key driver for the adoption of microwave chemistry in both academic research and industrial applications like drug discovery. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Synthesis

| Reaction | Method | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|

| Decarboxylative bromination of trans-cinnamic acid | Microwave-assisted (solvent-free) | 5 minutes | 100% | researchgate.net |

| Hydrolysis of benzamide (B126) to benzoic acid | Microwave-assisted | 7 minutes | 99% | rasayanjournal.co.in |

| Hydrolysis of benzamide to benzoic acid | Conventional heating | 1 hour | N/A | rasayanjournal.co.in |

| Synthesis of quinoline-fused benzodiazepines | Microwave-assisted | N/A | 92-97% | nih.gov |

Chemical Reactivity and Mechanistic Investigations of β Bromostyrene

Fundamental Reaction Pathways

β-Bromostyrene, a type of vinyl halide, can undergo nucleophilic substitution, although its reactivity is generally lower than that of saturated alkyl halides. libretexts.org This reduced reactivity is attributed to the sp² hybridization of the vinylic carbon, which forms a stronger carbon-bromine bond compared to an sp³ carbon. libretexts.orgstackexchange.com Furthermore, steric hindrance from the phenyl group and electron density from the double bond can impede the typical backside attack required for a classic Sₙ2 mechanism. libretexts.org

Despite these constraints, nucleophilic substitution on β-bromostyrene can proceed through various mechanistic pathways depending on the nucleophile and reaction conditions. These pathways include addition-elimination sequences or radical-mediated routes like the Sᵣₙ1 mechanism. acs.orgacs.org For instance, β-bromostyrene is utilized as a precursor in the synthesis of other organic compounds, such as cinnamonitriles, through reactions with cyanide nucleophiles. youtube.com Organocuprate reagents (Gilman reagents) can also effectively displace the bromine atom to form new carbon-carbon bonds, a reaction that is useful for creating more complex styrene (B11656) derivatives. youtube.comwikipedia.org These reactions highlight the utility of β-bromostyrene as a versatile building block in organic synthesis, capable of forming new bonds at the vinylic position under appropriate conditions. acs.orgorgsyn.org

The carbon-carbon double bond in β-bromostyrene is susceptible to electrophilic addition. A notable example of this type of reaction is the Prins reaction, which involves the acid-catalyzed addition of an aldehyde, such as formaldehyde, to an alkene. wikipedia.orgorganic-chemistry.orgjk-sci.com In this reaction, the acid catalyst protonates the formaldehyde, making it a potent electrophile. wikipedia.org The π-electrons of the β-bromostyrene double bond then attack the activated formaldehyde.

This attack preferentially forms a carbocation intermediate at the benzylic position (the carbon atom attached to the phenyl group). libretexts.org The benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. The subsequent step involves the capture of this carbocation by a nucleophile present in the medium, which could be water, the conjugate base of the acid, or another molecule of formaldehyde. wikipedia.org Studies on the Prins reaction with β-halostyrenes have indicated that the mechanism can be complex and is not always stereospecific. acs.org The final product depends on the specific reaction conditions, such as temperature and the presence or absence of water, which can lead to the formation of 1,3-diols, allylic alcohols, or dioxanes. wikipedia.org

β-Bromostyrene can participate in radical reactions, such as the addition of dinitrogen tetroxide (N₂O₄). stackexchange.com Dinitrogen tetroxide exists in equilibrium with nitrogen dioxide (NO₂), a radical species that can initiate addition across the double bond. wikipedia.org The reaction mechanism is believed to involve a radical chain process. libretexts.orglibretexts.org

The process begins with the homolytic cleavage of a weak bond in a reagent, often initiated by heat or light, to create a radical. wikipedia.org In the case of dinitrogen tetroxide, the NO₂ radical adds to the alkene double bond. wikipedia.org This addition occurs regioselectively to form the more stable radical intermediate, which in the case of β-bromostyrene would be the benzylic radical. libretexts.org This intermediate then reacts further to yield the final products. The reaction of β-bromostyrene with dinitrogen tetroxide can result in a mixture of products, including a vicinal dinitro compound and a nitro-nitrite ester, through a radical displacement pathway. stackexchange.comwikipedia.org

Elimination reactions of β-bromostyrene isomers (cis and trans) to form phenylacetylene (B144264) demonstrate significant stereochemical influence on reaction rates and mechanisms. The dehydrobromination of these isomers shows that the reaction proceeds via different pathways, which is reflected in their kinetic data. youtube.comkhanacademy.org

The trans-isomer undergoes elimination via a concerted E2 mechanism. chemistrysteps.com This pathway requires a specific anti-periplanar arrangement of the β-hydrogen and the bromine leaving group, where they are positioned at a 180° dihedral angle to each other for the transition state. chemistrysteps.comlibretexts.orglibretexts.org

Conversely, the cis-isomer is unable to achieve this anti-periplanar geometry easily. Instead, it is proposed to undergo elimination through a multi-stage, carbanion-intermediate process, known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, a strong base first removes the β-proton to form a resonance-stabilized carbanion (the conjugate base). masterorganicchemistry.com In the subsequent, rate-determining step, this carbanion expels the bromide ion to form the alkyne. libretexts.orgmasterorganicchemistry.com The stability of the intermediate carbanion facilitates this pathway for the cis-isomer. masterorganicchemistry.com

The stereochemical requirements of these pathways lead to vastly different reaction rates, as shown in the table below.

Table 1: Rate Constants for Dehydrobromination of β-Bromostyrene Isomers

| Isomer | Base/Solvent | Temperature (°C) | Rate Constant (k, L mol⁻¹ sec⁻¹) | Relative Rate (cis/trans) |

|---|---|---|---|---|

| cis-β-Bromostyrene | EtO⁻/EtOH | 25 | 2.6 x 10⁻³ | ~7.4 x 10⁵ |

| trans-β-Bromostyrene | EtO⁻/EtOH | 79.6 | 1.1 x 10⁻⁵ | 1 |

Data compiled from studies on alkaline dehydrobromination. The rate for the cis-isomer at 79.6°C is extrapolated for comparison.

This dramatic difference in reactivity, with the cis-isomer reacting over 100,000 times faster than the trans-isomer under similar conditions, underscores the profound impact of substrate stereochemistry on elimination reaction pathways. rsc.org The stereospecificity of the E2 reaction is dictated by the starting material's configuration, while E1cB reactions proceed through a distinct carbanionic intermediate. libretexts.orglibretexts.org

Cross-Coupling Reactions of β-Bromostyrene

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide, such as β-bromostyrene, and an alkene. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to synthesize substituted alkenes, often with excellent stereoselectivity for the E (trans) isomer. organic-chemistry.orgnih.gov β-Bromostyrene serves as an excellent substrate for this transformation, coupling with a variety of alkenes to produce conjugated dienes and other complex unsaturated systems. researchgate.net

The catalytic cycle of the Heck reaction generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of β-bromostyrene, forming a palladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. This step typically occurs in a syn-fashion.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species. This step regenerates the double bond.

Reductive Elimination: The palladium(0) catalyst is regenerated by reaction with a base, which removes the hydride and the halide from the palladium center, allowing the catalytic cycle to continue. libretexts.org

The Heck reaction of β-bromostyrene has been applied in the synthesis of numerous compounds. For example, its coupling with styrene produces 1,4-diphenyl-1,3-butadiene, a key structural motif in materials science. researchgate.netresearchgate.net Similarly, reacting β-bromostyrene with acrylates leads to the formation of cinnamic acid derivatives, which are valuable intermediates in pharmaceuticals. researchgate.net The versatility of the reaction is enhanced by the wide range of catalysts, bases, and solvents that can be employed, allowing for optimization for specific substrates. organic-chemistry.orgresearchgate.net

Table 2: Examples of Heck Reactions with β-Bromostyrene

| Alkene Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | (E,E)-1,4-Diphenyl-1,3-butadiene |

| Methyl Acrylate | Pd/C | Na₂CO₃ | NMP | Methyl (E)-cinnamate |

| n-Butyl Acrylate | Pd(OAc)₂ / Imidazolium Salt | K₂CO₃ | DMF | n-Butyl (E)-cinnamate |

This table represents typical conditions and products for the Heck reaction involving β-bromostyrene.

The reaction's broad functional group tolerance and predictable stereochemical outcome make it a cornerstone of modern organic synthesis. nih.govlibretexts.org

Suzuki-Miyaura Coupling and its Synthetic Utility

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.org This reaction is widely employed to synthesize a variety of important structures, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org β-bromostyrene, as a vinyl halide, is a suitable substrate for this transformation, providing access to a range of stilbene (B7821643) derivatives and other complex conjugated systems.

The catalytic cycle for the Suzuki-Miyaura reaction involving β-bromostyrene generally proceeds through three key steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of β-bromostyrene, forming a Pd(II) intermediate. libretexts.org

Transmetalation : The organoboron compound (e.g., an arylboronic acid) is activated by a base to form a boronate complex. wikipedia.orgorganic-chemistry.org This complex then transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) species. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product (e.g., a substituted stilbene) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The synthetic utility of applying the Suzuki-Miyaura reaction to β-bromostyrene lies in its ability to create C(sp²)–C(sp²) bonds with high stereospecificity, typically with retention of the double bond geometry. This allows for the controlled synthesis of specific isomers of products like stilbenes. The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.orgresearchgate.net

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Product | Yield | Citation |

| Phenylboronic acid | Pd(PPh₃)₄ (1-3%) | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane | 80-100 °C | (E)-Stilbene | High | wikipedia.org, libretexts.org |

Other Organometallic Coupling Reactions

Reaction with Tertiary Alkyl Grignard Reagents Catalyzed by Nickel(II) Complexes

The cross-coupling of vinyl halides with sterically hindered Grignard reagents, such as tertiary alkylmagnesium halides, presents a significant challenge due to issues like slow reaction rates and competing side reactions. However, nickel catalysis has proven effective for this transformation. A seminal example is the coupling of β-bromostyrene with tert-butylmagnesium chloride, catalyzed by a nickel complex bearing a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. acs.org This reaction successfully constructs a quaternary carbon center adjacent to a double bond. acs.org

Later developments have shown that the addition of 1,3-butadiene (B125203) can remarkably enhance the efficiency of nickel-catalyzed cross-coupling reactions between Grignard reagents and alkyl or vinyl halides, often allowing the reaction to proceed without the need for phosphine (B1218219) ligands. nih.govpsu.edu The proposed mechanism suggests that the Ni(0) catalyst reacts with two molecules of 1,3-butadiene to form a bis-π-allyl nickel complex. psu.edunih.gov This complex then reacts with the Grignard reagent to generate an anionic η¹,η³-octadienediylnickelate complex, which is the key intermediate that reacts with the electrophile (β-bromostyrene). psu.edunih.gov This methodology provides an efficient route for coupling primary and secondary alkyl and aryl Grignard reagents with substrates like β-bromostyrene under mild conditions. nih.gov

Table 2: Nickel-Catalyzed Coupling of β-Bromostyrene with a Tertiary Grignard Reagent

| Grignard Reagent | Catalyst | Conditions | Product | Notes | Citation |

| t-BuMgCl | NiCl₂(dppf) | Ether | tert-Butylstyrene | Pioneering work demonstrating coupling with a sterically demanding nucleophile. | acs.org |

Palladium-Catalyzed Reactions with Organolithium Compounds

Organolithium reagents are highly reactive nucleophiles, which can lead to challenges in selective cross-coupling, including side reactions like lithium-halogen exchange. Despite this, palladium-catalyzed protocols have been developed for the efficient and selective cross-coupling of organolithium compounds with aryl and alkenyl bromides. rug.nl These reactions proceed rapidly under mild conditions, often at room temperature. rug.nl

A specific application of this methodology is the reaction of (E)-β-bromostyrene with phenyllithium. unimi.it In the presence of a palladium catalyst with a bulky phosphine ligand, such as Pd(PtBu₃)₂, the reaction proceeds smoothly to afford (E)-stilbene in good yield, with retention of the double bond's configuration. unimi.it The success of the reaction relies on the catalytic cycle (oxidative addition, transmetalation, reductive elimination) being significantly faster than the competing lithium-halogen exchange pathway. rug.nl

Table 3: Palladium-Catalyzed Coupling of (E)-β-Bromostyrene with Phenyllithium

| Organolithium Reagent | Catalyst (mol%) | Solvent | Temperature | Residence Time | Product | Yield | Citation |

| Phenyllithium | Pd(PtBu₃)₂ (2.5%) | Toluene | Room Temp. | 40 sec (in flow) | (E)-Stilbene | 70% | unimi.it |

Copper-Catalyzed Preparation of Enynes via Coupling with Alkynes

The synthesis of conjugated enynes, which are valuable building blocks in organic chemistry, can be achieved via the cross-coupling of vinyl halides with terminal alkynes. rsc.org This transformation is famously known as the Sonogashira coupling, which typically employs a palladium catalyst with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org However, copper-only catalyzed systems have also been developed. organic-chemistry.org

For instance, hydroxyapatite-supported copper(I) has been shown to efficiently catalyze the Sonogashira-type coupling of terminal alkynes with styrenyl bromides. organic-chemistry.org A key feature of this reaction is its stereospecificity; trans-β-bromostyrene yields the corresponding trans-enyne product, indicating retention of configuration. organic-chemistry.org The mechanism of copper-catalyzed Sonogashira reactions involves the formation of a copper acetylide intermediate, which then participates in the coupling process. wikipedia.orgbeilstein-journals.org This palladium-free approach offers a more economical and sometimes more selective route to enyne synthesis. researchgate.net

Table 4: Copper-Catalyzed Enyne Synthesis from a Styrenyl Bromide (Note: This table represents a typical reaction based on general procedures for styrenyl bromides.)

| Styrenyl Bromide | Alkyne | Catalyst | Base | Solvent | Product | Notes | Citation |

| trans-β-Bromostyrene | Phenylacetylene | Hydroxyapatite-Cu(I) | K₃PO₄ | Toluene | trans-1,4-Diphenylbut-1-en-3-yne | Reaction proceeds with retention of stereochemistry. | organic-chemistry.org |

Catalyst Development and Evaluation Using β-Bromostyrene

The development of new, more efficient, and robust catalysts for cross-coupling reactions is a major focus of chemical research. In these studies, a set of standard substrates is often used to benchmark the performance of a new catalyst against existing systems. β-bromostyrene, as a representative and readily available vinyl bromide, often serves as such a benchmark substrate.

For example, the pioneering work on nickel-catalyzed cross-coupling of sterically demanding tertiary Grignard reagents used β-bromostyrene to demonstrate the viability of the transformation. acs.org The success of this challenging reaction highlighted the unique capabilities of the nickel-dppf catalyst system. acs.org Similarly, when novel palladium catalysts are developed, such as those incorporating N-heterocyclic carbene (NHC) or imidazole (B134444) ligands, their scope and activity are typically evaluated by testing them with a range of electrophiles, including aryl halides and vinyl halides like β-bromostyrene. researchgate.netresearchgate.net The yield, reaction time, and catalyst loading required for the successful coupling of β-bromostyrene provide key metrics for assessing the new catalyst's effectiveness.

Mechanistic Studies of β-Bromostyrene Transformations

The elucidation of reaction mechanisms is fundamental to understanding and controlling the outcomes of chemical transformations. For β-bromostyrene, a versatile synthetic intermediate, a variety of mechanistic studies have been conducted to probe the pathways of its formation and subsequent reactions. These investigations, employing a range of experimental and computational techniques, have provided valuable insights into the factors governing reactivity and stereoselectivity.

Mechanistic Pathways of Elimination Reactions (e.g., E1cb mechanism)

The elimination reactions that form β-bromostyrene and other related vinyl halides can proceed through several mechanistic pathways, with the E1cb (Elimination, Unimolecular, Conjugate Base) mechanism being a significant route under specific conditions. wikipedia.orgmasterorganicchemistry.com The E1cb mechanism is a two-step process that is favored when a molecule has an acidic hydrogen on its β-carbon and a relatively poor leaving group on the α-carbon. wikipedia.org The initial step involves the deprotonation of the β-carbon to form a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this carbanion is a crucial factor, and it is enhanced by the presence of electron-withdrawing groups. wikipedia.org In the second step, the leaving group departs, leading to the formation of the alkene. masterorganicchemistry.com

In the context of β-bromostyrene synthesis, an E1cb-like mechanism has been proposed for the conversion of β-lactone intermediates derived from cinnamic acids. nih.gov Treatment of these lactones with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the deprotonation of the α-proton to form a carbanion. nih.gov This is followed by the elimination of the carboxylate group to form the (Z)-β-bromostyrene. nih.gov The stereospecific formation of the Z-isomer suggests that the decarboxylation is not a concerted or thermal process. nih.gov

It is important to distinguish the E1cb mechanism from the more common E1 and E2 pathways. youtube.com The E1 mechanism is a two-step process involving the initial formation of a carbocation, which is favored by good leaving groups and the absence of a strong base. youtube.comlibretexts.org The E2 mechanism is a concerted, one-step process where the proton abstraction and leaving group departure occur simultaneously, typically requiring a strong base. youtube.comlibretexts.org

Stereochemistry and Mechanism of Transformation from Cinnamic Acid Dibromide

The transformation of cinnamic acid dibromide to β-bromostyrene is a classic reaction that has been studied to understand the interplay between reaction conditions and stereochemical outcomes. acs.orgacs.org The stereochemistry of the resulting β-bromostyrene is highly dependent on the solvent used in the reaction. acs.org

When the sodium salt of erythro-cinnamic acid dibromide is treated in absolute ethanol (B145695), the reaction proceeds primarily through a concerted trans-elimination of carbon dioxide and bromide ion, a process analogous to the E2 reaction. acs.org This pathway leads to the predominant formation of cis-β-bromostyrene. acs.org In contrast, when the reaction is carried out in water, the major product is trans-β-bromostyrene. acs.org This outcome is attributed to a mechanism that begins with the ionization of the carboxyl group, followed by decarboxylation, which is reminiscent of the E1 mechanism. acs.org

A stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids has been developed, proceeding through isolable β-lactone intermediates. nih.gov The bromination of cinnamic acids yields these β-lactones, which upon treatment with a base like DBU, are converted to cis-β-bromostyrenes. nih.gov

Influence of Solvent Effects on Stereochemical Outcomes

Solvent properties, such as polarity, hydrogen-bonding capability, and dielectric constant, can significantly influence the rate, selectivity, and even the mechanism of a reaction. researchgate.netrsc.org In the case of β-bromostyrene synthesis from cinnamic acid dibromide, the choice of solvent dictates the predominant stereoisomer formed. acs.org

As detailed in the preceding section, the use of a non-polar, aprotic solvent like absolute ethanol favors a concerted E2-like mechanism, resulting in cis-β-bromostyrene. acs.org Conversely, a polar, protic solvent like water promotes an E1-like mechanism, leading to the formation of the more stable trans-β-bromostyrene. acs.org This demonstrates the profound impact of the solvent in directing the reaction pathway and consequently, the stereochemical outcome. The solvent's ability to stabilize charged intermediates, such as the carbocation in the E1-like pathway, is a key factor in this control. surrey.ac.ukresearchgate.net

The following table summarizes the effect of the solvent on the stereochemical outcome of the reaction of the sodium salt of erythro-cinnamic acid dibromide.

| Solvent | Major Product | Proposed Mechanism |

| Absolute Ethanol | cis-β-Bromostyrene | E2-like |

| Water | trans-β-Bromostyrene | E1-like |

Computational Modeling (e.g., DFT calculations) for Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms in organic chemistry. nih.govosti.govmdpi.com DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states and intermediates, and the prediction of reaction pathways and product distributions. researchgate.net

For reactions involving styrenyl systems, DFT has been used to study the mechanism of various transformations. For instance, in the context of cycloaddition reactions, DFT calculations have been employed to elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov These studies can provide detailed information about the electronic structure of transition states and the factors that control regioselectivity and stereoselectivity. mdpi.com While specific DFT studies focused solely on the elimination reactions of β-bromostyrene are not extensively detailed in the provided results, the application of these methods to similar systems highlights their potential to provide deep mechanistic insights. For example, DFT has been used to study the mechanism of the synthesis of α-cyanophosphonates from β-nitrostyrenes, providing a detailed understanding of the reaction pathways. researchgate.net

Mechanistic Insights in Iron-Catalyzed Cross-Coupling Reactions Involving β-Bromostyrene

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. nih.govnih.gov Mechanistic studies of these reactions are challenging due to the often paramagnetic nature of the iron species involved. nih.gov However, a combination of experimental techniques and computational studies has begun to unravel the complex mechanisms at play. rsc.orgresearchgate.net

In the context of reactions involving β-bromostyrene, studies have shown that the nature of the organoiron species is crucial. For example, the reaction of β-bromostyrene with certain iron-magnesium reagents did not initially lead to the cross-coupled product. nih.gov However, the addition of more Grignard reagent triggered the rapid and selective formation of the desired product, indicating a complex, multi-metallic reactive species. nih.gov

The addition of co-solvents like N-methyl-2-pyrrolidone (NMP) can significantly alter the reaction pathway by influencing the nature of the in situ generated organoiron species. nih.gov For instance, in the presence of NMP, a homoleptic trimethyliron(II) ferrate is formed, which reacts directly with β-bromostyrene to give the cross-coupled product. nih.gov This is in contrast to the reaction without NMP, which requires an additional equivalent of the Grignard reagent after the initial reaction with the electrophile. nih.gov These findings highlight the diverse and subtle mechanistic pathways accessible in iron-catalyzed cross-coupling reactions. researchgate.net

Applications of β Bromostyrene in Advanced Organic Synthesis

Preparation of Specific Compounds

Cinnamonitriles

β-Bromostyrene has been employed in the one-pot synthesis of cinnamonitriles chemicalbook.comsigmaaldrich.comscientificlabs.ie. This transformation typically involves the reaction of β-bromostyrene with cyanide sources, such as potassium cyanide, often facilitated by catalysts or specific reaction conditions to achieve efficient conversion epa.govresearchgate.netchemsrc.com. For instance, a method utilizing β-bromostyrene and potassium [¹³C]cyanide has been reported for the synthesis of ¹³C-labeled cinnamonitrile, a compound with both aromatic and nitrile functionalities epa.gov.

Ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate

The synthesis of pure ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate has been achieved using β-bromostyrene chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ienih.gov. These procedures involve stereocontrolled additions of difluoroacetate (B1230586) esters to β-bromostyrene. The stereochemistry of the resulting products is influenced by the reaction mechanism and conformational equilibria of intermediates, allowing for the selective production of either the Z or E isomer nih.gov.

1,3-Diphenyl-1-butene

β-Bromostyrene is utilized in the preparation of 1,3-diphenyl-1-butene chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ie. This synthesis often involves dimerization reactions of styrene (B11656) derivatives, where β-bromostyrene can act as a precursor or be involved in catalytic processes leading to this specific dimer. For example, palladium-catalyzed dimerization of styrene, often yielding trans-1,3-diphenyl-1-butene, has been extensively studied, with β-bromostyrene being a related compound in this area of research researchgate.net.

β-tert-Butylstyrene

The synthesis of β-tert-butylstyrene can be accomplished via cross-coupling reactions involving β-bromostyrene. Specifically, it can be coupled with tert-butylmagnesium chloride in the presence of a nickel catalyst, such as dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II), to yield β-tert-butylstyrene chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comsigmaaldrich.com.

γ-But-2-enolactone

β-Bromostyrene can be converted to γ-but-2-enolactone through reactions with nickel carbonyl in the presence of alkynes chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comresearchgate.net. This transformation involves the reactivity of β-bromostyrene with nickel carbonyl in polar, coordinating solvents, leading to the formation of γ-but-2-enolactone dimers researchgate.net.

Building Blocks for Polymers and Materials Science

β-Bromostyrene's inherent reactivity and structural features make it a valuable monomer and building block for creating advanced polymeric materials with tailored properties.

Incorporation into Polymers for Tailored Properties

β-Bromostyrene can be incorporated into polymer chains through various polymerization techniques. Its inclusion allows for the modification of polymer properties, leading to enhanced thermal stability, improved electrical conductivity, and altered optical characteristics benchchem.com. For instance, the bromine atom can influence electronic properties, while the styrene backbone provides a framework for macromolecular design. Researchers utilize β-bromostyrene in polymerization reactions to create materials with specific functionalities for applications in electronics and photonics benchchem.com.

The ability to copolymerize β-bromostyrene with other monomers allows for fine-tuning of polymer properties. For example, it can be used in the development of functionalized polystyrene resins for solid-phase synthesis, where the incorporation of specific monomers influences the resin's flexibility and chemical properties researchgate.net.

Table 1: Key Synthetic Applications of β-Bromostyrene

| Target Compound | Reaction Type / Precursor Role | Key Reagents/Catalysts | References |

| Cinnamonitriles | One-pot synthesis; precursor for nitrile functionality | Potassium cyanide (or ¹³C-labeled variant) epa.govresearchgate.netchemsrc.com; reaction with cyanide sources chemicalbook.comsigmaaldrich.comscientificlabs.ie | chemicalbook.comsigmaaldrich.comscientificlabs.ieepa.govresearchgate.netchemsrc.com |

| Ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate | Stereocontrolled addition of difluoroacetate esters | *CF₂CO₂Et; stereochemistry controlled by electron-transfer or steric factors nih.gov | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ienih.gov |

| 1,3-Diphenyl-1-butene | Dimerization product; styrene derivative | Palladium catalysts (e.g., Pd(β-diketonate)₂, Pd(carboxylate)₂/BF₃OEt₂) for styrene dimerization researchgate.net | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ieresearchgate.net |

| β-tert-Butylstyrene | Cross-coupling reaction | tert-Butylmagnesium chloride; Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) catalyst chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comsigmaaldrich.com | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comsigmaaldrich.com |